4,6-dimethyl-3-{[4-(propan-2-ylsulfonyl)piperazin-1-yl]carbonyl}-1-(tetrahydrofuran-2-ylmethyl)pyridin-2(1H)-one
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Overview
Description
- The compound’s IUPAC name is 4,6-dimethyl-3-{[4-(propan-2-ylsulfonyl)piperazin-1-yl]carbonyl}-1-(tetrahydrofuran-2-ylmethyl)pyridin-2(1H)-one.
- It belongs to the class of heterocyclic compounds and contains a pyridine ring fused with a tetrahydrofuran ring.
- This compound has potential applications in various fields due to its unique structure.
Preparation Methods
Synthetic Routes: The synthesis of this compound involves several steps. One common approach is the condensation of 4,6-dimethyl-2-pyridone with a propan-2-ylsulfonyl piperazine derivative.
Reaction Conditions: Specific reaction conditions may vary, but typically involve suitable solvents, catalysts, and temperature control.
Industrial Production: While there isn’t a large-scale industrial production method reported, research laboratories can synthesize it for scientific investigations.
Chemical Reactions Analysis
Reactivity: The compound can undergo various reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Major Products: The specific products depend on the reaction conditions, but modified pyridine derivatives and piperazine-substituted compounds are likely.
Scientific Research Applications
Chemistry: Researchers use this compound as a building block for designing novel molecules due to its diverse reactivity.
Biology: It may serve as a pharmacophore for drug discovery, targeting specific receptors or enzymes.
Medicine: Investigating its potential therapeutic effects, especially in neurological disorders, could be valuable.
Industry: Its unique structure might find applications in materials science or catalysis.
Mechanism of Action
- The compound’s mechanism of action depends on its specific targets. It could interact with receptors, enzymes, or cellular pathways.
- Further studies are needed to elucidate its precise mode of action.
Comparison with Similar Compounds
Similar Compounds: Other pyridine-based molecules with piperazine substituents.
Uniqueness: Its combination of a pyridine ring, tetrahydrofuran moiety, and piperazine group sets it apart from related compounds.
Properties
Molecular Formula |
C20H31N3O5S |
---|---|
Molecular Weight |
425.5 g/mol |
IUPAC Name |
4,6-dimethyl-1-(oxolan-2-ylmethyl)-3-(4-propan-2-ylsulfonylpiperazine-1-carbonyl)pyridin-2-one |
InChI |
InChI=1S/C20H31N3O5S/c1-14(2)29(26,27)22-9-7-21(8-10-22)19(24)18-15(3)12-16(4)23(20(18)25)13-17-6-5-11-28-17/h12,14,17H,5-11,13H2,1-4H3 |
InChI Key |
MSHCWKINKAWRCU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=O)N1CC2CCCO2)C(=O)N3CCN(CC3)S(=O)(=O)C(C)C)C |
Origin of Product |
United States |
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